molecular formula C12H11IN4O2 B5747829 4-iodo-N-[(E)-(2-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide

4-iodo-N-[(E)-(2-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide

Cat. No.: B5747829
M. Wt: 370.15 g/mol
InChI Key: MYVDRIYIENPLFE-MKMNVTDBSA-N
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Description

4-iodo-N-[(E)-(2-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide is a complex organic compound that features an iodine atom, a methoxyphenyl group, and a pyrazole ring

Properties

IUPAC Name

4-iodo-N-[(E)-(2-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11IN4O2/c1-19-10-5-3-2-4-8(10)6-14-17-12(18)11-9(13)7-15-16-11/h2-7H,1H3,(H,15,16)(H,17,18)/b14-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYVDRIYIENPLFE-MKMNVTDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=NNC(=O)C2=C(C=NN2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=N/NC(=O)C2=C(C=NN2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11IN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-N-[(E)-(2-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring and subsequent functionalization. One common method includes the reaction of 4-iodo-1H-pyrazole-5-carboxylic acid with 2-methoxybenzaldehyde in the presence of a suitable catalyst to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-iodo-N-[(E)-(2-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of azides or thioethers.

Scientific Research Applications

4-iodo-N-[(E)-(2-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 4-iodo-N-[(E)-(2-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-iodo-N,N-dimethylaniline: Another iodine-containing compound with different functional groups.

    2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine: A compound with similar structural features but different applications.

Uniqueness

4-iodo-N-[(E)-(2-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various research and industrial applications.

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